1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole

Lipophilicity ADME Drug Design

This 1,3,4-trisubstituted pyrazole is a regioisomer distinct from common 1,5-diaryl COX-2 inhibitors, with a low TPSA (27.05 Ų) predicting favorable BBB penetration—ideal for CNS-targeted anti-inflammatory programs. The unsubstituted C5 position provides a synthetic handle for cross-coupling to generate 1,3,4,5-tetrasubstituted libraries, unlike fully substituted analogs. Supported by independent SAR series showing COX-2 selectivity indices up to 9.87, it serves as a critical comparator for decoupling substitution position from activity. Commercially available at ≥98% purity.

Molecular Formula C17H15ClN2O
Molecular Weight 298.77
CAS No. 955964-17-7
Cat. No. B2669900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
CAS955964-17-7
Molecular FormulaC17H15ClN2O
Molecular Weight298.77
Structural Identifiers
SMILESCC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O/c1-12-16(15-5-3-4-6-17(15)21-2)11-20(19-12)14-9-7-13(18)8-10-14/h3-11H,1-2H3
InChIKeyCRUJPXODAUMWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 955964-17-7) | Core Chemical Identity and Research Profile for Procurement


1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 955964-17-7) is a fully substituted 1,3,4-triaryl pyrazole derivative with molecular formula C₁₇H₁₅ClN₂O and molecular weight 298.77 g/mol . Its substitution pattern—a 4-chlorophenyl group at N1, a methyl group at C3, and a 2-methoxyphenyl group at C4—creates a distinctive steric and electronic profile that differentiates it from the more extensively studied 1,5-diaryl pyrazole pharmacophore common to COX-2 inhibitors such as celecoxib and SC-560 [1]. The compound is commercially available from multiple global suppliers with purities typically ranging from 90% to ≥98%, and is supplied exclusively for research and further manufacturing use .

Why 1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs


Procurement decisions for substituted pyrazoles often default to the most widely available 1,5-diaryl analogs (e.g., celecoxib, SC-560). However, the 1,3,4-trisubstituted architecture of CAS 955964-17-7 positions the 3-methyl and 4-(2-methoxyphenyl) groups in a regioisomeric arrangement that fundamentally alters both the physicochemical property profile and the potential biological target engagement relative to 1,5-diaryl systems [1]. The 1,3,4-trisubstituted pyrazole scaffold has been independently validated as a pharmacophore for COX-2 selective inhibition and anti-inflammatory activity, with certain analogs achieving selectivity indices comparable to celecoxib and superior gastric safety profiles [1]. Generic substitution with a 1,5-diaryl pyrazole would therefore risk both altered lipophilicity and loss of the specific structure-activity relationships that make the 1,3,4-regioisomer a distinct chemical tool or synthetic intermediate .

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole vs. Closest Analogs


Lipophilicity (LogP) Comparison Against Celecoxib and SC-560: Implications for Membrane Permeability and Formulation

The computed LogP of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is 4.51, placing it between the LogP values reported for celecoxib (3.5–4.2) and the more lipophilic SC-560 (calculated LogP approximately 5.3 based on the trifluoromethyl substitution) [1]. This intermediate lipophilicity is significant because LogP values in the 3–5 range are associated with favorable passive membrane permeability while values exceeding 5 carry increased risk of poor aqueous solubility and metabolic instability [2]. The LogP of 4.51 thus represents a differentiated physicochemical profile that may offer a more balanced absorption-distribution profile compared to the more lipophilic SC-560 class.

Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA): Reduced Hydrogen-Bonding Capacity Relative to Celecoxib

The TPSA of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is 27.05 Ų, substantially lower than celecoxib's TPSA of 78–86 Ų and SC-560's estimated TPSA of approximately 30–35 Ų [1]. The absence of a sulfonamide group (-SO₂NH₂) in the target compound eliminates two hydrogen-bond donors and two hydrogen-bond acceptors present in celecoxib, resulting in a markedly reduced polar surface area. TPSA values below 60 Ų are generally predictive of good blood-brain barrier penetration, while values below 140 Ų correlate with good intestinal absorption [2]. The TPSA of 27.05 Ų thus positions this compound as having significantly different CNS penetration potential compared to celecoxib, which is predominantly peripherally restricted.

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Regioisomeric Scaffold: 1,3,4-Trisubstituted Pyrazole vs. 1,5-Diaryl Pyrazole (Celecoxib/SC-560 Class)

The compound features a 1,3,4-trisubstituted pyrazole core, which is regioisomerically distinct from the 1,5-diaryl pyrazole scaffold found in celecoxib, SC-560, and rofecoxib [1][2]. Independent SAR studies on 1,3,4-trisubstituted pyrazoles have demonstrated that this scaffold can achieve COX-2 selectivity indices (COX-2 IC₅₀/COX-1 IC₅₀) comparable to celecoxib, with certain sulfonamide-bearing derivatives reaching selectivity indices of 9.87 in recombinant human enzyme assays [2]. In a carrageenan-induced rat paw edema model, 1,3,4-trisubstituted pyrazoles exhibited anti-inflammatory activity (% inhibition at 3 h) ranging from 64.6% to ≥84.2%, compared to 86.72% for diclofenac as a reference standard [3]. This establishes the 1,3,4-scaffold as a validated pharmacophore distinct from the 1,5-diaryl class.

Regioisomer Pyrazole Scaffold COX-2 Selectivity

Purity Specifications: ≥98% (ChemScene) and NLT 97% (MolCore) vs. Typical Analog Availability

1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is commercially available with a purity specification of ≥98% (ChemScene Cat. No. CS-0562567) and NLT 97% (MolCore) . This high purity is critical for reproducible structure-activity relationship (SAR) studies, where impurities at the 2–5% level can confound biological assay results. By comparison, many custom-synthesized 1,3,4-trisubstituted pyrazole analogs in the primary literature are reported without formal purity certification or at unspecified purity levels, complicating cross-study reproducibility [1]. The availability of ISO-certified, analytically characterized material reduces the risk of batch-to-batch variability in procurement-dependent research.

Purity Quality Control Procurement Specification

Rotatable Bond Count and Molecular Flexibility vs. Celecoxib and SC-560

The target compound has 3 rotatable bonds, identical to celecoxib (3 rotatable bonds) but lower than many extended 1,5-diaryl pyrazoles that incorporate additional flexible substituents (e.g., certain analogs with 4–6 rotatable bonds) [1]. Reduced rotatable bond count is associated with lower conformational entropy penalty upon target binding, which can translate to improved ligand efficiency and binding affinity for conformationally constrained binding pockets [2]. The absence of hydrogen-bond donors (HBD = 0) further differentiates this compound from celecoxib (HBD = 1, from the sulfonamide -NH₂), reinforcing its distinct intermolecular interaction profile [1].

Molecular Flexibility Conformational Entropy Ligand Efficiency

Recommended Application Scenarios for 1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole Based on Quantitative Evidence


Lead Optimization in CNS-Penetrant Anti-Inflammatory Drug Discovery Programs

Based on its low TPSA (27.05 Ų), which predicts favorable blood-brain barrier penetration [1], combined with the class-validated anti-inflammatory activity of 1,3,4-trisubstituted pyrazoles, this compound is suited as a starting scaffold for CNS-targeted COX-2 inhibitor design, where celecoxib (TPSA >75 Ų) is excluded by its poor CNS penetration [2].

Structure-Activity Relationship (SAR) Studies Differentiating 1,3,4- vs. 1,5-Diaryl Pyrazole Pharmacophores

The unique 1,3,4-trisubstituted regioisomeric scaffold, for which independent SAR series have demonstrated COX-2 selectivity indices up to 9.87 and anti-inflammatory activity comparable to diclofenac [3], makes this compound a critical comparator in systematic studies designed to decouple the contributions of substitution position from biological activity in pyrazole-based anti-inflammatory agents.

Synthetic Intermediate for Derivatization at the Pyrazole C5 Position

The compound carries a hydrogen atom at the C5 position of the pyrazole ring, providing a chemically accessible site for further functionalization (e.g., halogenation, cross-coupling) that is blocked in fully substituted 1,3,5-triaryl analogs . This synthetic handle, combined with commercial availability at ≥98% purity , supports its use as a key intermediate in the parallel synthesis of 1,3,4,5-tetrasubstituted pyrazole libraries.

Computational Chemistry and Molecular Modeling Benchmarking Studies

The well-defined computed property profile (LogP = 4.51, TPSA = 27.05 Ų, rotatable bonds = 3, HBD = 0, MW = 298.77) makes this compound a suitable benchmark molecule for validating computational ADME prediction models, particularly for pyrazole-containing compound libraries where experimental LogP and permeability data are sought for QSAR model calibration.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.